molecular formula C23H27BrF2N2O4 B2883129 3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 483966-40-1

3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2883129
CAS RN: 483966-40-1
M. Wt: 513.38
InChI Key: SKCVFMHJDDHAMC-UHFFFAOYSA-M
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Description

Compounds of this nature are typically organic molecules that contain several functional groups. They often have potential applications in fields like medicinal chemistry due to their complex structures and the presence of multiple functional groups .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or building up the carbon skeleton. Common techniques might include various types of condensation reactions, substitution reactions, or potentially even a complex multi-step synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex, depending on the specific functional groups present in the molecule. Reactions could include things like acid-base reactions, redox reactions, or various types of organic reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various analytical techniques. These properties are often important for understanding how the compound will behave in different environments .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research on similar compounds has shown promising antibacterial and antifungal activities. Novel derivatives have been synthesized and evaluated for their in vitro antimicrobial properties, with some displaying significant activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020). This suggests potential research applications of 3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide in developing new antimicrobial agents.

Synthesis and Catalysis

The synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines highlights the chemical versatility and potential catalytic roles of similar structures (Potikha et al., 2011). Research into the synthetic routes and catalytic activities of such compounds can provide valuable insights into the chemical behavior and applications of 3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide.

Cytotoxic Activities

Hybrid compounds between aza-brazilin and imidazole have shown potent cytotoxic activities against human tumor cell lines, surpassing that of cisplatin in certain cases (Wang et al., 2015). This suggests potential applications in cancer research and therapy, indicating that 3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide could be explored for its antineoplastic properties.

Luminescence Sensing

Lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate-based structures have been used as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015). Such research indicates the potential of structurally similar compounds, like 3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide, in the development of new luminescent materials and sensors.

Mechanism of Action

The mechanism of action for such a compound would depend on its intended use. For example, if it’s a drug, the mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. Material Safety Data Sheets (MSDS) would typically provide information on the potential hazards, safe handling procedures, and emergency response guidelines .

Future Directions

Future research on such compounds could involve exploring their potential applications, optimizing their synthesis, or investigating their behavior under different conditions .

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N2O4.BrH/c1-29-18-11-12-20(30-2)19(14-18)26-15-23(28,27-13-5-3-4-6-21(26)27)16-7-9-17(10-8-16)31-22(24)25;/h7-12,14,22,28H,3-6,13,15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCVFMHJDDHAMC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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